![molecular formula C50H54Fe3N2P2 B3165464 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene CAS No. 899811-43-9](/img/no-structure.png)

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

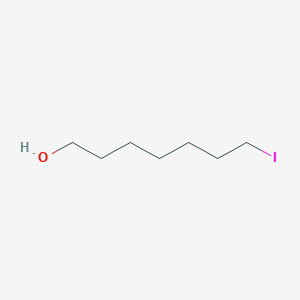

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a useful research compound. Its molecular formula is C50H54Fe3N2P2 and its molecular weight is 912.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 912.181030 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

Ferrocene derivatives, including chiral ferrocenyl amino phosphanes and phosphane oxazolines, are highlighted for their role in asymmetric catalysis. These compounds leverage hetero-bidentate phosphane ligands, combining phosphorus with other donor atoms to create additional asymmetry around the metal center, thus enhancing stereoinduction. This makes them valuable alternatives in catalytic processes, indicating a broad application in synthetic organic chemistry and drug synthesis (Š. Tomá et al., 2014).

Synthesis of Antibiotics

The synthesis and characterization of new antibiotics, particularly those belonging to the classes of penicillins, cephalosporins, and rifamycins with ferrocenyl residues, represent another significant application. These ferrocene-containing antibiotics show good activity against Gram-positive bacteria, suggesting potential in developing new antimicrobial agents (D. Scutaru et al., 1993).

Environmental Pollutants

Research into the effects of environmental pollutants on human and wildlife health has also utilized ferrocene derivatives. For instance, studies on the endocrine-disrupting actions of bisphenol A and its analogs have led to insights into the potential health risks associated with exposure to these compounds, underlying the importance of monitoring and mitigating such pollutants (Raúl Lagos-Cabré & R. Moreno, 2012).

Catalytic Non-Enzymatic Kinetic Resolution

Ferrocene derivatives have been utilized in catalytic non-enzymatic kinetic resolution, offering an alternative to enzymatic processes for achieving high enantioselectivity and yield in the synthesis of chiral compounds. This application underscores the versatility of ferrocene derivatives in facilitating asymmetric organic synthesis (H. Pellissier, 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of '1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene' can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ferrocene", "Bromobenzene", "Phosphorus trichloride", "Sodium hydride", "2-Aminoethyl dimethylamine", "Palladium(II) acetate", "Triphenylphosphine", "Copper(I) iodide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "The first step involves the reaction of ferrocene with phosphorus trichloride to form ferrocenylphosphine.", "Next, bromobenzene is reacted with ferrocenylphosphine in the presence of sodium hydride to form 1-ferrocenyl-2-phenylphosphine.", "The third step involves the reaction of 1-ferrocenyl-2-phenylphosphine with 2-aminoethyl dimethylamine to form 1-ferrocenyl-2-[(S)-1-(dimethylamino)ethyl]phenylphosphine.", "In the fourth step, 1-ferrocenyl-2-[(S)-1-(dimethylamino)ethyl]phenylphosphine is reacted with palladium(II) acetate and triphenylphosphine in the presence of copper(I) iodide to form (RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenylphenylphosphine.", "The final step involves the reaction of (RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenylphenylphosphine with ferrocene in the presence of palladium(II) acetate and triphenylphosphine to form '1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene'." ] } | |

Número CAS |

899811-43-9 |

Fórmula molecular |

C50H54Fe3N2P2 |

Peso molecular |

912.5 g/mol |

InChI |

InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;; |

Clave InChI |

UFADELBZVDMXHP-UHFFFAOYSA-N |

SMILES |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |

SMILES canónico |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide](/img/structure/B3165382.png)

![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)

![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)

![[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid](/img/structure/B3165448.png)

![Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane](/img/structure/B3165470.png)

![8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165481.png)

![3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165482.png)